1-(4-Ethoxy-3-methoxybenzyl)-4-(phenylsulfonyl)piperazine
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Overview
Description
- Its chemical formula is C21H26N2O4S , and it features a piperazine ring substituted with an ethoxy-methoxybenzyl group and a phenylsulfonyl group.
- EMPP exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
1-(4-Ethoxy-3-methoxybenzyl)-4-(phenylsulfonyl)piperazine: , often referred to as , is a synthetic organic compound.
Preparation Methods
- Synthetic Routes : EMPP can be synthesized through various routes. One common method involves the reaction of piperazine with 4-ethoxy-3-methoxybenzyl chloride, followed by sulfonation of the resulting compound with phenylsulfonyl chloride.
- Reaction Conditions : The reactions typically occur under anhydrous conditions, using appropriate solvents (e.g., dichloromethane or dimethylformamide).
- Industrial Production : While EMPP is not widely produced industrially, its synthesis can be scaled up using similar methods.
Chemical Reactions Analysis
- Reactivity : EMPP undergoes several types of reactions:
- Substitution : The phenylsulfonyl group can be substituted with other nucleophiles (e.g., amines or thiols).
- Oxidation/Reduction : The benzyl and methoxy groups may participate in redox reactions.
- Common Reagents and Conditions :
- Sulfonation: Phenylsulfonyl chloride, base, and solvent.
- Ethoxy-Methoxybenzyl Group Formation: 4-ethoxy-3-methoxybenzyl chloride and base.
- Major Products : The primary product is EMPP itself, but derivatives may also form during reactions.
Scientific Research Applications
- Medicinal Chemistry : EMPP’s unique structure makes it a potential lead compound for drug development.
- Anticancer Research : Researchers investigate its effects on cancer cell lines due to its phenylsulfonyl moiety.
- Neuropharmacology : EMPP’s piperazine ring suggests possible interactions with neurotransmitter receptors.
- Industrial Applications : Limited, but it could serve as a building block for other compounds.
Mechanism of Action
- Targets : EMPP likely interacts with cellular receptors or enzymes due to its structural features.
- Pathways : Further studies are needed to elucidate specific pathways affected by EMPP.
Comparison with Similar Compounds
- Similar Compounds :
- Piperazine Derivatives : Compare EMPP with other piperazine-based compounds.
- Sulfonyl-Containing Compounds : Highlight EMPP’s unique combination of phenylsulfonyl and benzyl-methoxy groups.
Properties
Molecular Formula |
C20H26N2O4S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-ethoxy-3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-3-26-19-10-9-17(15-20(19)25-2)16-21-11-13-22(14-12-21)27(23,24)18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 |
InChI Key |
MDTXPEWAYKZBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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